Nickel(2+) tellurate

CAS No.: 15852-21-8

Cat. No.: VC18957093

Molecular Formula: NiO4Te

Molecular Weight: 250.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15852-21-8 |

|---|---|

| Molecular Formula | NiO4Te |

| Molecular Weight | 250.3 g/mol |

| IUPAC Name | nickel(2+);tellurate |

| Standard InChI | InChI=1S/Ni.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |

| Standard InChI Key | JWTUERYYWTZBJA-UHFFFAOYSA-L |

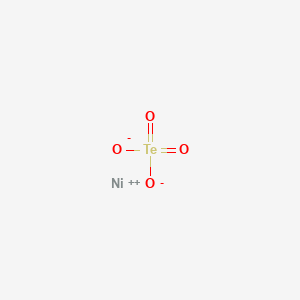

| Canonical SMILES | [O-][Te](=O)(=O)[O-].[Ni+2] |

Introduction

Composition and Molecular Identity

Nickel(2+) tellurate is formally identified by the IUPAC name nickel(2+) tellurate, reflecting its ionic structure comprising a cation and a anion . The compound’s stoichiometry () ensures charge neutrality, with the tellurate ion adopting a tetrahedral geometry typical of oxyanions. Comparative analysis with analogous tellurium-containing compounds, such as nickel tellurite (), highlights distinct oxidation states: tellurite () features tellurium in the +4 oxidation state, whereas tellurate () involves tellurium in the +6 state . This distinction influences reactivity, stability, and potential functional applications.

Synthesis and Preparation

Alternative routes might involve precipitation from aqueous solutions containing nickel salts and telluric acid ():

This method’s feasibility depends on the solubility product () of , which remains unquantified in existing data .

Physical and Chemical Properties

The limited available data for nickel(2+) tellurate are summarized in Table 1.

Table 1: Documented Properties of Nickel(2+) Tellurate

| Property | Value |

|---|---|

| Compound Formula | |

| Molecular Weight | 250.291 g/mol |

| Appearance | Solid |

| Exact Mass | 251.8212292 g/mol |

| Monoisotopic Mass | 251.821228 g/mol |

Notably absent are critical parameters such as melting point, density, and solubility. Comparative analysis with nickel tellurite (), which shares structural motifs, suggests potential similarities in thermal stability and insolubility in water . Magnetic properties, a hallmark of nickel-containing compounds due to ’s configuration, remain unexplored for . In contrast, nickel tellurides like exhibit ferromagnetic behavior at room temperature , hinting at possible magnetic ordering in pending experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume